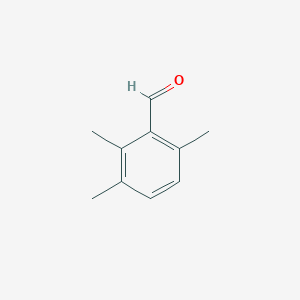

2,3,6-Trimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDCMLCZRILTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437024 | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34341-29-2 | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34341-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M223NG3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Selective Transformations of Trimethylbenzaldehydes

Established Laboratory Synthesis Routes for Trimethylbenzaldehydes

Classical formylation and reduction reactions remain fundamental in the laboratory-scale synthesis of trimethylbenzaldehydes. These methods often start from the corresponding trimethylbenzene isomer.

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds. slideshare.net It traditionally involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like copper(I) chloride. wikipedia.orgbyjus.com The reaction introduces a formyl group (-CHO) directly onto the aromatic ring. slideshare.netyoutube.com

Generation of the electrophilic species from CO and HCl with the aid of the Lewis acid catalyst. byjus.com

An electrophilic aromatic substitution reaction where the aromatic ring attacks the formyl cation. byjus.com

Deprotonation to restore the aromaticity of the ring, yielding the benzaldehyde (B42025) derivative. byjus.comyoutube.com

For the synthesis of 2,3,6-trimethylbenzaldehyde, the starting material would be 1,2,4-trimethylbenzene (B165218). However, the Gattermann-Koch reaction can lead to a mixture of isomers due to the directing effects of the methyl groups. The reaction is not generally applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgbyjus.com A variation, the Gattermann reaction, uses a source of cyanide, like zinc cyanide (Zn(CN)₂), in place of carbon monoxide. wikipedia.org

Table 1: Gattermann-Koch Reaction Overview

| Feature | Description |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (Formylation) |

| Aromatic Substrate | Aromatic Hydrocarbons (e.g., 1,2,4-trimethylbenzene) |

| Reagents | Carbon Monoxide (CO), Hydrogen Chloride (HCl) |

| Catalyst | Lewis Acid (e.g., AlCl₃) and often a co-catalyst (e.g., CuCl) |

| Product | Aromatic Aldehyde (e.g., 2,3,6-trimethylbenzaldehyde) |

The Rosenmund reduction is a hydrogenation process that selectively reduces an acyl chloride to an aldehyde. wikipedia.org This method is instrumental in synthesizing aldehydes from carboxylic acids, via their corresponding acyl chlorides. The reaction is catalyzed by palladium supported on barium sulfate (B86663) (Pd/BaSO₄), which is often referred to as the Rosenmund catalyst. wikipedia.orgjuniperpublishers.com

To prevent the over-reduction of the aldehyde to a primary alcohol, the catalyst's activity is intentionally diminished by the addition of a "poison," such as thioquinanthrene or thiourea. wikipedia.org The barium sulfate support, with its low surface area, also helps to reduce the catalyst's activity. wikipedia.org The reaction involves bubbling hydrogen gas through a solution of the acyl chloride containing the suspended catalyst. juniperpublishers.com

For the synthesis of 2,3,6-trimethylbenzaldehyde, the corresponding 2,3,6-trimethylbenzoyl chloride would be subjected to the Rosenmund reduction. The general procedure has been widely applied, though it had more extensive use before the development of modern reducing agents. researchgate.net

Table 2: Rosenmund Reduction for Aldehyde Synthesis

| Component | Role / Description |

|---|---|

| Substrate | Acyl Chloride (e.g., 2,3,6-trimethylbenzoyl chloride) |

| Product | Aldehyde (e.g., 2,3,6-trimethylbenzaldehyde) |

| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) |

| Catalyst Poison | Sulfur-containing compounds (e.g., quinoline-sulfur, thiourea) to prevent over-reduction. wikipedia.orgresearchgate.net |

| Reagent | Hydrogen (H₂) |

| Key Feature | Selective reduction of acyl chloride to aldehyde. wikipedia.org |

The Rieche formylation provides an alternative route to aromatic aldehydes using dichloromethyl methyl ether (Cl₂CHOCH₃) or other dichloromethyl ethers in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or anhydrous aluminum chloride (AlCl₃). google.comgoogle.com

This method was used to synthesize mesitaldehyde (2,4,6-trimethylbenzaldehyde) from mesitylene (B46885) (1,3,5-trimethylbenzene). google.com A patent describes the synthesis of 2,4,6-trimethylbenzaldehyde (B22134) from sym-trimethylbenzene and dichloromethyl ether, catalyzed by anhydrous aluminum chloride, achieving a yield higher than 88%. google.com The process involves adding the Lewis acid to a solution of the trimethylbenzene, followed by the dropwise addition of dichloromethyl ether at a controlled temperature (e.g., 0-10°C). google.com Applying this technique to 1,2,4-trimethylbenzene would be a viable route to 2,3,6-trimethylbenzaldehyde, though regioselectivity must be considered.

Direct carbonylation involves introducing a carbonyl group into a molecule using carbon monoxide. The Gattermann-Koch reaction is a prime example of a direct carbonylation process for aromatic hydrocarbons. google.com Research has focused on various catalytic systems to improve the efficiency and selectivity of these reactions. google.com

Patents describe the carbonylation of 1,2,4-trimethylbenzene to produce its corresponding aldehyde. google.comepo.org However, these processes often yield the 2,4,5-trimethylbenzaldehyde (B1202114) isomer with high selectivity (e.g., 98%). google.com This highlights a key challenge in the synthesis of 2,3,6-trimethylbenzaldehyde via direct carbonylation: controlling the position of formylation on the asymmetrically substituted 1,2,4-trimethylbenzene ring. Ionic liquids have been explored as reaction media for the carbonylation of methyl-substituted benzenes to facilitate catalyst recycling and product separation. google.com

Novel and Green Synthetic Protocols for 2,3,6-Trimethylbenzaldehyde and its Derivatives

Modern synthetic chemistry emphasizes the development of highly selective and environmentally benign protocols. In this context, specific derivatives of 2,3,6-trimethylbenzaldehyde serve as crucial building blocks.

4-Methoxy-2,3,6-trimethylbenzaldehyde (B20198) is a valuable intermediate in the synthesis of complex, biologically active molecules, particularly retinoids. researchgate.nettcichemicals.com Its substituted aromatic structure is a key component in constructing these larger compounds. biosynth.com

One prominent application is in the total synthesis of Acitretin, an oral synthetic retinoid. researchgate.nettcichemicals.com In a reported stereoselective synthesis, 4-methoxy-2,3,6-trimethylbenzaldehyde undergoes a Horner-Wadsworth-Emmons (HWE) condensation with a phosphonate (B1237965) ester. researchgate.net This reaction, conducted in the presence of n-butyllithium (n-BuLi) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), effectively assembles the carbon skeleton of the target molecule with controlled stereochemistry. researchgate.net

Furthermore, this aldehyde has been used as a substrate in developing highly catalytic and enantioselective Reformatsky reactions. acs.org The reaction of 4-methoxy-2,3,6-trimethylbenzaldehyde with an iodo-ester, mediated by dimethylzinc (B1204448) (Me₂Zn) and a chiral prolinol ligand, produces β-hydroxy esters with high yields and enantioselectivities. acs.orgnih.gov These studies demonstrate the utility of 4-methoxy-2,3,6-trimethylbenzaldehyde as a key starting material for constructing chiral molecules.

Table 3: Applications of 4-Methoxy-2,3,6-trimethylbenzaldehyde in Synthesis

| Reaction | Application / Product | Key Reagents | Ref. |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Condensation | Synthesis of Acitretin (a synthetic retinoid) | E-phosphonate ester, n-BuLi, DMPU | researchgate.net |

Catalytic Pathways for Selective Production of Trimethylbenzaldehydes

The synthesis of trimethylbenzaldehydes is predominantly achieved through two major routes: the formylation of trimethylbenzenes and the oxidation of corresponding trimethyl-substituted precursors like toluenes or phenols. The choice of catalytic pathway often dictates the selectivity and viability of the synthesis for a specific isomer.

Formylation Reactions:

Formylation introduces a formyl group (-CHO) onto the aromatic ring. Several classical and modern formylation methods are employed, each with distinct catalytic systems.

Gattermann-Koch and Related Reactions: This method traditionally uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). google.comgoogle.com It is particularly effective for electron-rich aromatic compounds. For instance, the formylation of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylbenzaldehyde is a well-established example. google.comdissertationtopic.net Superacid systems, like HF-BF₃ or HSO₃F-SbF₅, have also been investigated as potent catalysts for the Gattermann-Koch reaction, enabling formylation under milder conditions in some cases. osaka-u.ac.jp

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. It is a versatile method for formylating electron-rich arenes. thieme-connect.de For example, the formylation of 1,2,4-trimethylbenzene can be achieved using this method to produce 2,4,5-trimethylbenzaldehyde.

Rieche Formylation: This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). google.com It offers a high-yielding route to certain isomers, such as the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene. google.com

Oxidation Reactions:

The selective oxidation of methyl groups on the trimethylbenzene ring to a formyl group presents an alternative synthetic route.

Oxidation of Trimethyltoluenes: The direct catalytic oxidation of one methyl group of a trimethylbenzene isomer to an aldehyde is a direct but challenging approach. It requires catalysts that can selectively oxidize the methyl group without over-oxidation to the carboxylic acid or oxidizing other methyl groups.

Oxidation of Trimethylphenols: The oxidation of trimethylphenols can lead to corresponding benzoquinones, which are important industrial intermediates. For example, the aerobic oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a precursor to Vitamin E. researchgate.netrsc.orgnih.gov This transformation is often catalyzed by copper complexes in various media, including ionic liquids. nih.gov While the direct product is not a benzaldehyde, this pathway highlights the catalytic oxidation of trimethyl-aromatic systems.

A summary of catalytic pathways for different trimethylbenzaldehyde isomers is presented below.

| Target Compound | Precursor | Reaction Type | Catalyst System | Reported Yield |

| 2,4,6-Trimethylbenzaldehyde | Mesitylene | Gattermann-Koch | AlCl₃ / Cu₂Cl₂ | 59% dissertationtopic.net |

| 2,4,6-Trimethylbenzaldehyde | Mesitylene | Rieche Formylation | AlCl₃ / Dichloromethyl methyl ether | >88% google.com |

| 2,4,6-Trimethylbenzaldehyde | Mesitoyl chloride | Rosenmund Reduction | Pd/BaSO₄ | 70-80% |

| 2,4,5-Trimethylbenzaldehyde | 1,2,4-Trimethylbenzene | Vilsmeier-Haack | Vilsmeier Reagent | - |

Optimization of Reaction Conditions and Yield Enhancements in Trimethylbenzaldehyde Synthesis

Maximizing the yield and purity of a desired trimethylbenzaldehyde isomer is critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalyst loading, temperature, pressure, and reaction time. prismbiolab.com

Research into the formylation of mesitylene to 2,4,6-trimethylbenzaldehyde provides a clear example of process optimization. In one study, a systematic investigation revealed optimal conditions using a specific molar ratio of reactants and catalysts in 1,2-dichloroethane, achieving a yield of 59% after 18 hours at 25-30°C. dissertationtopic.net

The choice of solvent can significantly impact the reaction's efficiency and product purity. The use of chlorobenzene (B131634) as a solvent in the Gattermann-Koch formylation of methyl-substituted benzenes has been shown to give a significant increase in yield and purity compared to solvents like methylene (B1212753) chloride or dichloroethane. google.com This improvement is attributed to a reduction in side product formation, which simplifies purification procedures. google.com

Innovations in reactor technology also play a crucial role in enhancing yields and reaction efficiency. The catalytic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone demonstrates the potential of continuous-flow microreactors. rsc.org By using high-velocity air as both an oxidant and a means to drive the liquid, excellent gas-liquid mass transfer is achieved. This dramatically reduces the reaction time from hours in a traditional batch reactor to mere seconds, while achieving quantitative conversion and high selectivity. rsc.org

The table below details the optimized reaction conditions for the synthesis of 2,4,6-trimethylbenzaldehyde via formylation.

| Parameter | Optimized Condition | Outcome | Reference |

| Catalyst System | mesitylene /AlCl₃/Cu₂Cl₂ | Single-pass conversion: 80-90% | dissertationtopic.net |

| Molar Ratio | 1 : 2.0 : 0.21 | Yield: 59% | dissertationtopic.net |

| Solvent | 1,2-Dichloroethane | - | dissertationtopic.net |

| Temperature | 25 to 30°C | - | dissertationtopic.net |

| Reaction Time | 18 hours | - | dissertationtopic.net |

| Solvent | Chlorobenzene | Significant increase in yield and purity | google.com |

Chemo- and Regioselectivity Challenges in the Synthesis of Substituted Trimethylbenzaldehydes

A primary obstacle in the synthesis of specific trimethylbenzaldehyde isomers, particularly those with less symmetrical substitution patterns like 2,3,6-trimethylbenzaldehyde, is controlling the chemo- and regioselectivity of the reaction.

Regioselectivity Challenges:

Direct formylation of an unsymmetrical trimethylbenzene, such as 1,2,4-trimethylbenzene (pseudocumene), can lead to a mixture of isomeric products because there are multiple non-equivalent positions on the aromatic ring where the formyl group can be introduced. The directing effects of the three methyl groups are often not sufficient to guide the incoming electrophile to a single position with high selectivity.

Furthermore, the harsh, acidic conditions often required for electrophilic aromatic substitution reactions like the Gattermann-Koch formylation can cause acid-catalyzed isomerization of the polymethylated benzene (B151609) starting materials. ucl.ac.uk This further complicates the product mixture and reduces the yield of the desired isomer. ucl.ac.uk For example, attempts to directly formylate certain polymethyl benzenes can result in a scramble of products due to this isomerization. researchgate.net

Chemoselectivity Challenges:

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of trimethylbenzaldehyde synthesis via oxidation of trimethyltoluenes, the challenge is to selectively oxidize only one of the three methyl groups to an aldehyde without affecting the other two and without over-oxidizing the target aldehyde to a carboxylic acid. Achieving this level of selectivity often requires sophisticated catalytic systems and precise control of reaction conditions.

Strategies to Overcome Selectivity Challenges:

To address these issues, synthetic chemists have developed multi-step strategies that exert greater control over the substitution pattern. One effective approach involves using a functional group to direct the formylation and then converting that group into a methyl group.

A notable strategy for synthesizing various isomeric tri- and tetramethylbenzaldehydes involves the following sequence: ucl.ac.uk

Formylation of a Phenol: A readily available, commercially sourced phenol with the desired substitution pattern is used as the starting material. The powerful activating and ortho-para directing effects of the hydroxyl group enable a highly regioselective formylation reaction. ucl.ac.uk

Conversion to a Triflone: The hydroxyl group of the resulting salicylaldehyde (B1680747) derivative is converted into a trifluoromethanesulfonate (B1224126) (triflate) ester.

Suzuki Cross-Coupling: The triflate, an excellent leaving group, is then replaced with a methyl group via a palladium-catalyzed Suzuki cross-coupling reaction with methylboronic acid. ucl.ac.uk

This synthetic design cleverly circumvents the regioselectivity problems associated with the direct formylation of polymethyl benzenes by leveraging the strong directing effect of a temporary functional group. ucl.ac.uk

Advanced Reaction Mechanisms and Chemical Reactivity of 2,3,6 Trimethylbenzaldehyde

Aldehyde Group Reactivity in Complex Organic Transformations

The aldehyde group is a primary site of chemical reactivity in 2,3,6-trimethylbenzaldehyde, participating in a wide array of reactions typical of aromatic aldehydes, but often with modified reactivity due to the steric hindrance imposed by the ortho-methyl groups.

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. For 2,3,6-trimethylbenzaldehyde, the presence of methyl groups at the C2 and C6 positions creates significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted benzaldehydes. However, the electron-donating nature of the methyl groups can slightly decrease the electrophilicity of the carbonyl carbon.

The Reformatsky reaction is a key organic transformation that forms β-hydroxy esters by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. chemistnotes.com The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to the carbonyl group. chemistnotes.comwikipedia.org 2,3,6-Trimethylbenzaldehyde can serve as the aldehyde component in this reaction.

The general mechanism involves:

Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form the organozinc reagent. chemistnotes.comwikipedia.org

Nucleophilic addition: The Reformatsky reagent acts as a nucleophile, attacking the carbonyl carbon of 2,3,6-trimethylbenzaldehyde. pw.live

Hydrolysis: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. wikipedia.org

Organozinc reagents are notably less reactive than Grignard or organolithium reagents, which prevents unwanted reactions with the ester group. wikipedia.orgorganic-chemistry.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. jetir.orgpropulsiontechjournal.com 2,3,6-Trimethylbenzaldehyde can react with an acetophenone (B1666503) derivative in the presence of a base (like NaOH or KOH) to form the corresponding chalcone (B49325). propulsiontechjournal.com This reaction creates a new carbon-carbon bond and results in an α,β-unsaturated ketone, a core structure in many biologically active compounds. jetir.orgresearchgate.net The synthesis involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the conjugated chalcone structure.

Visible-light-promoted reactions represent a modern, sustainable approach in organic synthesis. eurekaselect.com These reactions often proceed via radical intermediates generated through photoredox catalysis. rsc.org While specific visible-light-promoted cyclizations of 2,3,6-trimethylbenzaldehyde are not extensively documented, its derivatives can potentially participate in such transformations. For instance, intramolecular dehydrogenative cyclization of appropriately substituted o-aryl benzaldehydes can yield fluorenones under visible light. nih.govresearchgate.net This type of reaction leverages light to induce the formation of radical species that subsequently cyclize, offering a mild alternative to traditional thermal methods. rsc.orgnih.gov

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

Electrophilic aromatic substitution on the 2,3,6-trimethylbenzaldehyde ring is governed by the combined directing effects of the four substituents. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the three methyl groups are activating, ortho- and para-directing groups due to their electron-donating inductive and hyperconjugation effects.

The interplay of these effects determines the position of substitution:

Aldehyde (-CHO at C1): Directs incoming electrophiles to the C5 position.

Methyl group (-CH₃ at C2): Directs to the C4 and C6 positions.

Methyl group (-CH₃ at C3): Directs to the C4 and C5 positions.

Methyl group (-CH₃ at C6): Directs to the C5 position.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Aldehyde | C1 | Deactivating | Meta (to C5) |

| Methyl | C2 | Activating | Ortho, Para (to C4, C6) |

| Methyl | C3 | Activating | Ortho, Para (to C4, C5) |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group in 2,3,6-trimethylbenzaldehyde can be readily oxidized or reduced to form other important functional groups. These transformations are fundamental in synthetic organic chemistry.

Oxidation: The aldehyde moiety is susceptible to oxidation to a carboxylic acid. This can be achieved using a variety of oxidizing agents, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder reagents. The product of this reaction is 2,3,6-trimethylbenzoic acid. The benzylic positions of the methyl groups are generally stable to oxidation as long as the aldehyde is present, as aldehydes are more easily oxidized.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding (2,3,6-trimethylphenyl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method for this reduction. These reduction reactions are crucial for synthesizing a variety of derivatives. a2bchem.com

Table 2: Oxidation and Reduction Products of 2,3,6-Trimethylbenzaldehyde

| Reaction Type | Reagent Example(s) | Product Name | Product Structure |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | 2,3,6-Trimethylbenzoic acid | Aromatic ring with -COOH and three -CH₃ groups |

Investigations of Hydroxyl Radical Reactions and Kinetic Studies

The reaction of aromatic aldehydes with hydroxyl (OH) radicals is a critical process, particularly in atmospheric chemistry, as it governs their degradation and lifetime. While direct kinetic data for the gas-phase reaction of 2,3,6-trimethylbenzaldehyde with OH radicals is not extensively documented in the literature, the reactivity can be inferred from studies on structurally similar aromatic aldehydes, such as dimethylbenzaldehyde isomers.

The primary mechanisms for the reaction of OH radicals with aromatic aldehydes are:

H-atom abstraction: The OH radical abstracts the hydrogen atom from the aldehyde group (-CHO), forming an acyl radical and a water molecule. This is typically a fast process for most aldehydes.

OH radical addition: The OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. The position of addition (ortho, meta, para, or ipso to the substituents) is influenced by the directing effects of the aldehyde and methyl groups.

For methylated benzaldehydes, both pathways are competitive. The rate constants for these reactions are generally high, indicating a short atmospheric lifetime. Kinetic studies are often performed using relative rate methods in simulation chambers at atmospheric pressure and ambient temperature.

While specific data for 2,3,6-trimethylbenzaldehyde is pending, the following table presents experimentally determined rate constants for the reaction of OH radicals with related dimethylbenzaldehyde isomers at 298 ± 2 K. These values provide an estimate of the expected reactivity. The presence of a third methyl group in 2,3,6-trimethylbenzaldehyde is expected to result in a rate constant of a similar or slightly higher magnitude. For instance, the rate constant for the reaction with 1,3,5-trimethylbenzene has been determined, and such studies show that reversible OH additions can lead to complex OH decays dependent on the formation of different adducts nih.gov.

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (hours) |

|---|---|---|

| 2,4-Dimethylbenzaldehyde | (4.32 ± 0.67) × 10⁻¹¹ | ~7.5 |

| 2,5-Dimethylbenzaldehyde | (4.37 ± 0.68) × 10⁻¹¹ | ~7.5 |

| 3,4-Dimethylbenzaldehyde | (2.14 ± 0.34) × 10⁻¹¹ | ~15 |

Atmospheric lifetimes are estimated based on an average OH radical concentration of 8.7 × 10⁵ molecule cm⁻³ caltech.edu.

Catalytic Conversions and Stereochemical Control in Reactions Involving 2,3,6-Trimethylbenzaldehyde

Catalytic methods offer efficient and selective pathways for transforming 2,3,6-trimethylbenzaldehyde into other valuable chemical compounds, most notably 2,3,6-trimethylbenzoic acid.

Metal catalysts are pivotal in the selective oxidation of aromatic aldehydes. While studies focusing specifically on 2,3,6-trimethylbenzaldehyde are limited, research on its isomer, 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), provides significant insights into these transformations. A notable example is the photocatalytic oxidation of mesitaldehyde to 2,4,6-trimethylbenzoic acid using an iridium complex as the catalyst.

This transformation demonstrates a green chemistry approach, utilizing visible light and molecular oxygen as the oxidant at room temperature. The high efficiency and selectivity of such metal-catalyzed systems highlight their potential for the controlled oxidation of sterically hindered aldehydes like the trimethylbenzaldehyde isomers.

| Substrate | Catalyst | Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2,4,6-Trimethylbenzaldehyde | Tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) | Oxygen (O₂) | Acetonitrile (MeCN) | Room Temperature, Blue LED Irradiation, 3-12 h | 2,4,6-Trimethylbenzoic acid | 90% |

This type of metal-catalyzed aerobic oxidation is highly relevant for the conversion of 2,3,6-trimethylbenzaldehyde, offering a pathway to its corresponding carboxylic acid under mild conditions, which is often a key intermediate in the synthesis of pharmaceuticals and other fine chemicals guidechem.commdpi.com.

Heterogeneous catalysis provides significant advantages for industrial processes, including ease of catalyst separation and recycling. The selective oxidation of substituted aromatic compounds using heterogeneous catalysts is an area of intensive research. For the conversion of 2,3,6-trimethylbenzaldehyde, the primary goal is its selective oxidation to 2,3,6-trimethylbenzoic acid, avoiding over-oxidation to CO₂ and water.

While direct studies on the heterogeneous catalytic oxidation of 2,3,6-trimethylbenzaldehyde are not widely available, research on the oxidation of the related compound 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone (a key intermediate for Vitamin E synthesis) highlights the types of catalysts employed for these transformations. Studies have shown that cobalt-based catalysts supported on various materials (Co-N-C) can exhibit high activity and selectivity in the oxidation of substituted phenols rsc.org.

These findings suggest that similar catalyst systems, likely based on transition metals (e.g., Co, Mn, V) supported on high-surface-area materials like activated carbon, zeolites, or metal-organic frameworks (MOFs), could be effective for the selective oxidation of 2,3,6-trimethylbenzaldehyde. The key challenges in developing such a process include:

Catalyst Design: Creating active sites that can activate the aldehyde C-H bond without cleaving the aromatic ring.

Selectivity Control: Optimizing reaction conditions (temperature, pressure, choice of oxidant) to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts.

Catalyst Stability: Ensuring the catalyst remains active and does not leach metal ions into the reaction mixture over multiple cycles.

The development of robust heterogeneous catalysts for the selective oxidation of 2,3,6-trimethylbenzaldehyde remains an important goal for creating more sustainable chemical manufacturing processes researchgate.netmdpi.com.

Sophisticated Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of each atom, enabling the unambiguous assembly of the molecular puzzle.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For 2,3,6-trimethylbenzaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the three methyl groups. The chemical shift (δ) of the aldehydic proton would appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons would resonate in the aromatic region (approximately 7-8 ppm), with their specific shifts and coupling patterns being dictated by their positions on the benzene (B151609) ring and the electronic effects of the methyl and aldehyde substituents. The three methyl groups, being in distinct chemical environments, would likely present as three separate singlets in the upfield region of the spectrum (around 2-3 ppm). The integration of these signals would correspond to the number of protons in each unique environment (1H for the aldehyde, 1H for each aromatic proton, and 3H for each methyl group), further confirming the structure.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the information from ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of 2,3,6-trimethylbenzaldehyde. Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between 190 and 200 ppm. The aromatic carbons will generate a series of signals in the approximate range of 120-150 ppm, with the exact chemical shifts influenced by the positions of the methyl and aldehyde groups. The carbons of the three methyl groups will appear in the upfield region of the spectrum, generally between 15 and 25 ppm. The number of distinct signals in the spectrum directly corresponds to the number of non-equivalent carbon atoms, providing a powerful tool for structural verification and isomer differentiation.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish long-range connectivity within the 2,3,6-trimethylbenzaldehyde molecule, two-dimensional (2D) NMR techniques are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. For instance, the signals of the methyl protons can be directly linked to their corresponding methyl carbon signals.

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in piecing together the molecular framework. For example, an HMBC experiment could show a correlation between the aldehydic proton and the aromatic carbon to which the aldehyde group is attached, as well as to adjacent aromatic carbons. Similarly, correlations between the methyl protons and the aromatic carbons they are attached to, as well as neighboring carbons, would provide definitive evidence for the substitution pattern of the benzene ring, solidifying the 2,3,6-trimethyl substitution pattern and distinguishing it from other isomers.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of 2,3,6-trimethylbenzaldehyde would exhibit a molecular ion peak corresponding to its molecular weight (148.20 g/mol ).

The fragmentation pattern observed in the EI-MS spectrum provides a characteristic fingerprint of the molecule. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺), or the loss of the entire aldehyde group ([M-CHO]⁺). For 2,3,6-trimethylbenzaldehyde, key fragmentation ions would be expected at m/z values corresponding to these losses. The presence of the methyl groups may also lead to characteristic fragmentation patterns, such as the loss of a methyl radical ([M-CH₃]⁺). Analysis of these fragment ions allows for the confirmation of the compound's structure and molecular formula. jst.go.jp

Table 1: Predicted Key Ions in the EI-MS of 2,3,6-Trimethylbenzaldehyde

| m/z Value | Proposed Fragment |

|---|---|

| 148 | [C₁₀H₁₂O]⁺• (Molecular Ion) |

| 147 | [C₁₀H₁₁O]⁺ |

| 119 | [C₉H₁₁]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While aldehydes are not as readily ionized by ESI as more polar compounds, derivatization or the use of specific solvent systems can facilitate the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺).

An ESI-MS spectrum of 2,3,6-trimethylbenzaldehyde would be expected to show a prominent peak at m/z 149.0961, corresponding to the protonated molecule [C₁₀H₁₂O+H]⁺. The high mass accuracy of modern ESI mass spectrometers allows for the confident determination of the elemental composition of this ion, thereby validating the molecular formula of the compound. The gentle nature of ESI typically results in minimal fragmentation, making it an excellent technique for confirming the molecular weight of the intact molecule.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3,6-Trimethylbenzaldehyde |

| Benzene |

| Carbon |

| Hydrogen |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For 2,3,6-trimethylbenzaldehyde (C10H12O), the theoretical exact mass can be calculated and is a key parameter in its identification. While experimental HRMS data is not widely available in the cited literature, the computed monoisotopic mass is 148.088815002 Da. nih.gov

This high level of mass accuracy allows HRMS to distinguish between compounds with the same nominal mass but different elemental formulas. In addition to the exact mass of the molecular ion, HRMS can provide information on various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its characterization.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 149.09610 | 127.4 |

| [M+Na]+ | 171.07804 | 137.6 |

| [M-H]- | 147.08154 | 132.1 |

| [M+NH4]+ | 166.12264 | 149.8 |

| [M+K]+ | 187.05198 | 135.6 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and fingerprinting a molecule. Specific vibrational modes correspond to the stretching and bending of bonds within the molecule, providing a unique spectral signature.

For 2,3,6-trimethylbenzaldehyde, the FT-IR spectrum is expected to show characteristic peaks for the aldehyde functional group and the substituted aromatic ring. Key absorptions would include:

C=O stretch: A strong band typically appearing in the region of 1700-1730 cm⁻¹.

Aldehydic C-H stretch: Two weak bands are expected, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H bends: Bands corresponding to in-plane and out-of-plane bending of the aromatic and methyl C-H bonds.

While specific experimental FT-IR and FT-Raman spectra for 2,3,6-trimethylbenzaldehyde are not available in the searched literature, data for the closely related isomer, 2,4,6-trimethylbenzaldehyde (B22134), shows a strong C=O stretching absorption. nist.gov FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used in conformational studies. For instance, FT-Raman data is available for 2,3-dimethylbenzaldehyde. spectrabase.com

Advanced Chromatographic Techniques for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, such as those found in essential oils. In this method, the gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

2,3,6-Trimethylbenzaldehyde has been identified as a component of the essential oil of Molopospermum peloponnesiacum. nih.gov The mass spectrum of 2,3,6-trimethylbenzaldehyde obtained by GC-MS serves as a fingerprint for its identification. The fragmentation pattern is a result of the molecule breaking apart in a predictable way upon electron ionization. Key fragmentation pathways for benzaldehydes typically involve the loss of the aldehyde proton (M-1), the formyl radical (M-29), or the entire aldehyde group, as well as fragmentation of the aromatic ring. The mass spectrum for 2,3,6-trimethylbenzaldehyde is available in spectral databases. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For the quantitative analysis of aldehydes like 2,3,6-trimethylbenzaldehyde, a common approach involves derivatization to enhance detection by UV-Visible or fluorescence detectors.

While a specific HPLC method for the quantitative analysis of 2,3,6-trimethylbenzaldehyde is not detailed in the provided search results, general methods for aldehydes often employ derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The resulting hydrazone derivatives are highly chromophoric and can be readily separated and quantified using a reversed-phase HPLC system with UV detection. researchgate.net The development of such a method would require optimization of the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. rsc.orgekb.egpharmascholars.com

A significant analytical challenge is the differentiation of trimethylbenzaldehyde isomers (e.g., 2,3,6-, 2,4,5-, and 2,4,6-trimethylbenzaldehyde) by GC-MS. These isomers often exhibit very similar mass spectra due to analogous fragmentation pathways, making their individual identification based on mass spectral data alone unreliable. researchgate.net

To overcome this, chromatographic separation and the use of retention indices are crucial. The retention index (RI) is a measure of where a compound elutes from a gas chromatography column relative to a series of n-alkane standards. gcms.czshimadzu.comphytochemia.comresearchgate.net However, the retention indices of isomers can be very close, especially on standard non-polar columns, which can lead to co-elution or misidentification. researchgate.net The use of columns with different polarities can help to improve the separation.

| Compound | Standard Non-polar | Standard Polar |

|---|---|---|

| 2,3,6-Trimethylbenzaldehyde | 1314, 1288 | 2019 |

| 2,4,6-Trimethylbenzaldehyde | 1338, 1329, 1286 | 1929 |

Data for 2,3,6-Trimethylbenzaldehyde and 2,4,6-Trimethylbenzaldehyde sourced from PubChem. nih.govnih.gov

As shown in the table, while there are differences in the retention indices, the values on a standard non-polar column are quite similar, highlighting the difficulty in achieving baseline separation.

X-ray Diffraction Analysis for Solid-State Structure Determination

Based on the available search results, there is no specific literature detailing the single-crystal X-ray diffraction analysis of 2,3,6-trimethylbenzaldehyde. Therefore, information regarding its crystal structure, packing, and intermolecular interactions in the solid state is not available.

Computational and Theoretical Chemistry Studies of 2,3,6 Trimethylbenzaldehyde

Quantum Mechanical Calculations for Dipole Moments and Nonlinear Optical (NLO) Behavior

Quantum mechanical calculations can accurately determine the distribution of charge within a molecule, which is quantified by the molecular dipole moment (μ). For 2,3,6-trimethylbenzaldehyde, the electronegative oxygen atom of the carbonyl group creates a separation of charge, resulting in a non-zero dipole moment.

Furthermore, these calculations are used to predict the nonlinear optical (NLO) properties of molecules. NLO materials are important for applications in photonics and optoelectronics. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and first-order nonlinear response of the molecule to an external electric field, respectively. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org An MD simulation would allow for the investigation of 2,3,6-trimethylbenzaldehyde's behavior in a condensed phase, such as in a solvent like water or ethanol. By simulating a system containing one or more solute molecules surrounded by numerous solvent molecules, MD can provide insights into intermolecular interactions, such as hydrogen bonding between the aldehyde's oxygen and solvent protons. nih.gov These simulations can also be used to calculate macroscopic properties like diffusion coefficients and to understand how the molecule orients itself at interfaces. nih.gov

Mechanistic Investigations of Chemical Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. scielo.br By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energy barriers.

For example, a common reaction involving aldehydes is acetalization. A computational study of the acid-catalyzed acetalization of a similar compound, 2-methylbenzaldehyde, with methanol (B129727) successfully used ab initio methods to calculate the energies of the reactant, various proposed intermediates, and the final acetal (B89532) product. researchgate.net This allowed for the determination of the most probable reaction pathway. A similar approach could be applied to reactions involving 2,3,6-trimethylbenzaldehyde to predict its reactivity, understand substituent effects, and guide the design of synthetic routes.

Molecular Docking Studies for Elucidating Biological Activity Mechanisms

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as 2,3,6-trimethylbenzaldehyde, and a target macromolecule, typically a protein or nucleic acid. The primary objective of molecular docking is to simulate the binding mode and affinity of the ligand to the active site of the target.

As of the current literature review, specific molecular docking studies focusing exclusively on 2,3,6-trimethylbenzaldehyde are not extensively documented in publicly available research. However, the principles of molecular docking provide a robust framework for hypothetically investigating its potential biological activities. Such studies would involve the in-silico assessment of 2,3,6-trimethylbenzaldehyde against a panel of biological targets to elucidate its mechanism of action at a molecular level.

The theoretical application of molecular docking to 2,3,6-trimethylbenzaldehyde would commence with the three-dimensional structures of both the compound and the target protein. Computational software would then be employed to explore various possible binding orientations and conformations of the compound within the protein's active site. These interactions are evaluated using a scoring function that estimates the binding affinity, typically expressed in terms of binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Key molecular interactions that would be analyzed in such a study include:

Hydrogen Bonds: The formation of hydrogen bonds between the aldehyde group of 2,3,6-trimethylbenzaldehyde and amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The interactions between the methyl groups and the aromatic ring of the compound with nonpolar residues of the protein.

Pi-Pi Stacking: Potential stacking interactions between the aromatic ring of 2,3,6-trimethylbenzaldehyde and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

To illustrate the potential insights that could be gained, a hypothetical molecular docking study of 2,3,6-trimethylbenzaldehyde against an enzyme of interest would yield data that could be presented in a table format.

Hypothetical Molecular Docking Results of 2,3,6-Trimethylbenzaldehyde against a Target Enzyme

| Parameter | Value |

| Target Protein | Enzyme Name |

| PDB ID | XXXX |

| Binding Energy (kcal/mol) | -X.X |

| Interacting Residues | e.g., Tyr84, Phe288, Ser122 |

| Type of Interactions | e.g., Hydrogen bond, Hydrophobic, Pi-Pi stacking |

This hypothetical data would suggest that 2,3,6-trimethylbenzaldehyde could bind to the active site of the specified enzyme with a certain affinity, driven by specific molecular interactions. Further computational analyses, such as molecular dynamics simulations, could then be employed to validate the stability of the predicted binding mode over time. The insights from such computational studies would be invaluable for guiding further experimental research, including in vitro and in vivo assays, to confirm the biological activity of 2,3,6-trimethylbenzaldehyde and its potential as a therapeutic agent.

Advanced Applications and Derivatization in Materials Science and Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

Substituted benzaldehydes are crucial building blocks in the pharmaceutical industry. While the direct application of 2,3,6-trimethylbenzaldehyde in the synthesis of commercial anti-inflammatory drugs is not widely documented in publicly available literature, its structural motifs are relevant to medicinal chemistry. The reactivity of its aldehyde group allows for the construction of more complex molecules, including those with potential therapeutic activities.

Synthesis of Anti-inflammatory Drugs

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves aromatic carboxylic acid moieties, which can be accessed from aldehyde precursors through oxidation. While specific examples detailing the use of 2,3,6-trimethylbenzaldehyde as a direct precursor for established anti-inflammatory drugs are not prominent in scientific literature, its chemical nature makes it a plausible candidate for the development of new chemical entities. The general versatility of trimethylbenzaldehyde isomers as intermediates in pharmaceutical synthesis is well-recognized. For instance, the closely related isomer, 2,4,6-trimethylbenzaldehyde (B22134), is noted for its role as a precursor in the synthesis of various pharmaceutical compounds.

Precursor in Fluorescent Probe Development

Fluorescent probes are essential tools in biomedical research for visualizing and detecting specific molecules within biological systems. The synthesis of these probes often involves the reaction of an aldehyde with an amine to form a Schiff base, which can be a key part of the fluorophore structure.

It is important to note a point of specificity regarding a related isomer. The compound N-(2,4,6-trimethylbenzyl)-2-aminophenol, a precursor for certain fluorescent probes, is synthesized from 2,4,6-trimethylbenzaldehyde . The reaction involves the reductive amination of 2,4,6-trimethylbenzaldehyde with 2-aminophenol. This specific nomenclature indicates that the 2,4,6-isomer, not the 2,3,6-isomer, is the correct starting material for this particular named compound. While this highlights the utility of trimethylbenzaldehydes in this field, specific applications of 2,3,6-trimethylbenzaldehyde for developing fluorescent probes through reactions with aminophenols are not extensively reported.

Intermediate in Retinoid Synthesis

A significant application of a derivative of 2,3,6-trimethylbenzaldehyde is in the synthesis of retinoids, a class of compounds related to vitamin A. Specifically, 4-methoxy-2,3,6-trimethylbenzaldehyde (B20198) serves as a crucial starting material for the synthesis of Acitretin, a second-generation retinoid used to treat severe psoriasis.

The synthesis involves a multi-step process where the aromatic portion of the final drug originates from 4-methoxy-2,3,6-trimethylbenzaldehyde. This aldehyde undergoes a series of reactions, including condensations and Wittig-type reactions, to build the characteristic polyene side chain of the retinoid.

Key Synthetic Intermediates in Acitretin Synthesis from 4-methoxy-2,3,6-trimethylbenzaldehyde:

| Starting Material | Key Intermediate | Final Product Class |

| 4-methoxy-2,3,6-trimethylbenzaldehyde | 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide | Retinoids (e.g., Acitretin) |

This pathway underscores the importance of the substituted benzaldehyde (B42025) structure in constructing complex, biologically active molecules. The precise arrangement of the methyl groups on the phenyl ring is critical for the final drug's interaction with its biological targets.

Application in Agrochemical Development

In the field of agrochemicals, substituted benzaldehydes are valuable intermediates for the synthesis of active ingredients, including herbicides. While specific examples of herbicides derived directly from 2,3,6-trimethylbenzaldehyde are not widely reported, the utility of its isomer, 2,4,6-trimethylbenzaldehyde, highlights the potential of this class of compounds. For example, 2,4,6-trimethylbenzaldehyde is an intermediate in the production of certain pesticides and herbicides. This suggests that the structural features of trimethylbenzaldehydes are amenable to the development of agrochemically active molecules.

Utilization in Polymer Chemistry

Aromatic aldehydes can be incorporated into polymer structures to impart specific properties. Their rigid aromatic rings can enhance thermal stability and mechanical strength, while the reactive aldehyde group provides a site for cross-linking or further functionalization.

Resin Additives for Enhanced Thermal Stability and Mechanical Properties

The isomer 2,4,6-trimethylbenzaldehyde is utilized as an additive in resin formulations to improve their thermal and mechanical characteristics. The incorporation of this molecule into a polymer matrix can increase the material's resistance to heat-induced degradation. The bulky, rigid structure of the trimethylphenyl group can also restrict polymer chain mobility, leading to an increase in stiffness and mechanical strength. While this application is documented for the 2,4,6-isomer, similar benefits could be hypothesized for 2,3,6-trimethylbenzaldehyde due to its structural similarities, though specific research on this particular application is less common.

Properties Influenced by Trimethylbenzaldehyde Isomers in Resins:

| Property | Effect of Additive |

| Thermal Stability | Enhanced resistance to degradation at high temperatures |

| Mechanical Strength | Increased stiffness and tensile strength |

| Processability | Can be tailored for specific applications in coatings and advanced materials |

Precursor for Photoinitiators (TPO, TPO-L)

2,3,6-Trimethylbenzaldehyde is a crucial starting material in the synthesis of highly efficient Type I photoinitiators, namely diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L). These compounds are widely utilized in industrial applications for initiating free radical photopolymerization processes upon exposure to UV light. rsc.orgrsc.org

The synthesis of TPO often involves the reaction of 2,4,6-trimethylbenzoyl chloride with diphenylphosphine. google.com 2,4,6-trimethylbenzoyl chloride itself is typically prepared from 2,4,6-trimethylbenzaldehyde. One synthetic route involves the addition reaction between a derivative of diphenyl phosphine (B1218219) chloride and a benzaldehyde derivative, followed by an oxidation step. google.com Another one-pot method involves the reaction of sodium, ethanol, diphenyl phosphine chloride, and 2,4,6-trimethylbenzoyl chloride, which can achieve yields of over 90%. google.com

Similarly, the synthesis of TPO-L can be achieved through a multi-step process starting from phenylphosphinic acid and 2,4,6-trimethylbenzaldehyde. The process involves an addition reaction, followed by oxidation with hydrogen peroxide and subsequent esterification. chemicalbook.comgoogle.com TPO-L is valued as a liquid photoinitiator suitable for formulations requiring low yellowing and minimal odor. chemdad.com

Both TPO and TPO-L are acylphosphine oxides that undergo α-cleavage upon UV irradiation to generate two highly reactive free radicals: a phosphinoyl radical and a benzoyl radical. rsc.org This efficient generation of radicals makes them highly effective in initiating the polymerization of various monomers, such as those used in printing inks, coatings, and adhesives. rsc.orgchemdad.com

Key Photoinitiators Derived from 2,3,6-Trimethylbenzaldehyde

| Compound | Acronym | Key Features |

|---|---|---|

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | Highly efficient solid photoinitiator with broad UV absorption. google.com |

Promotion of Directional Polymerization (e.g., Polypropylene)

While direct promotion of directional polymerization by 2,3,6-trimethylbenzaldehyde is not a primary application, its derivatives can play a role as components of catalyst systems, such as Ziegler-Natta catalysts, used in the production of stereoregular polymers like polypropylene. The precise stereochemical control afforded by these catalysts is crucial for determining the physical and mechanical properties of the resulting polymer.

Derivatives of 2,3,6-trimethylbenzaldehyde can be incorporated into ligands for the metal centers (e.g., titanium, zirconium) in these catalysts. The steric bulk provided by the trimethylphenyl group can influence the coordination of the monomer to the active site of the catalyst. This steric hindrance helps to control the orientation of the incoming propylene (B89431) monomer, leading to a specific tacticity (isotactic, syndiotactic, or atactic) in the polymer chain. For instance, Schiff base complexes of metal ions have been utilized as catalysts in the polymerization of ethylene (B1197577) and propylene. epa.gov The structure of the ligand, which can be derived from substituted benzaldehydes, is critical in directing the stereochemistry of the polymerization.

Derivatization for Functional Materials

Synthesis of Chalcones and Heterocyclic Compounds

2,3,6-Trimethylbenzaldehyde serves as a valuable building block for the synthesis of chalcones and various heterocyclic compounds. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone (B1666503). rjlbpcs.comijarsct.co.in The reaction of 2,3,6-trimethylbenzaldehyde with an appropriate acetophenone under basic conditions yields a chalcone (B49325) with the sterically hindered 2,3,6-trimethylphenyl group.

These chalcones are important intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds through various cyclization reactions. rjlbpcs.com The α,β-unsaturated ketone moiety in the chalcone structure is a versatile functional group that can react with dinucleophiles to form heterocycles such as pyrazolines, isoxazoles, and pyrimidines. The specific substitution pattern on the aromatic rings of the chalcone influences the properties and potential applications of the resulting heterocyclic compounds.

Preparation of Phthalocyanine (B1677752) Dyes for Solar Cells

Substituted benzaldehydes are precursors in the synthesis of functionalized phthalonitriles, which are the key building blocks for phthalocyanine dyes. researchgate.netumich.edu Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to porphyrins and are known for their intense blue-green colors and high thermal stability. beilstein-journals.org

The synthesis of a phthalocyanine dye incorporating the 2,3,6-trimethylphenyl moiety would typically begin with the conversion of 2,3,6-trimethylbenzaldehyde into a substituted phthalonitrile (B49051) derivative. This is often achieved through a series of reactions that build the dinitrile functionality onto a benzene (B151609) ring that also carries the desired substituent. The resulting substituted phthalonitrile is then subjected to a cyclotetramerization reaction, often in the presence of a metal salt, to form the final metal-complexed phthalocyanine. thieme-connect.de

The bulky trimethylphenyl groups on the periphery of the phthalocyanine macrocycle can help to suppress aggregation, which is a common issue that can quench photoexcited states and reduce the efficiency of phthalocyanine-based devices. beilstein-journals.org This improved processability and the electronic properties conferred by the substituents make these dyes candidates for use as sensitizers in dye-sensitized solar cells (DSSCs) and as components in organic photovoltaics (OPVs).

Integration into Covalent Organic Frameworks (COFs) for Photocatalytic Applications

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for catalysis. mdpi.com Aldehydes, including 2,3,6-trimethylbenzaldehyde, are important monomers for the synthesis of imine-linked COFs. marquette.edu

The synthesis of these COFs typically involves a Schiff base condensation reaction between a multifunctional aldehyde and a multifunctional amine under solvothermal conditions. marquette.edu Using 2,3,6-trimethylbenzaldehyde or a polyfunctional derivative thereof as the aldehyde monomer allows for the incorporation of the trimethylphenyl group into the COF structure. The resulting imine-based COF would possess a regular network of pores functionalized with these bulky groups.

These COFs can be designed to be photoactive, absorbing light in the visible spectrum. The ordered structure of the COF can facilitate charge separation and transport, which is beneficial for photocatalytic applications. researchgate.net COFs containing photoactive building blocks have been investigated for a range of photocatalytic processes, including hydrogen evolution from water and the reduction of carbon dioxide. The specific properties of the COF, such as its porosity, light absorption, and the electronic nature of its building blocks, can be tuned by carefully selecting the aldehyde and amine monomers.

Formation of Schiff Bases and Metal Complexes for Catalysis and Biological Activity

2,3,6-Trimethylbenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). sci-hub.boxchemrevlett.com These Schiff bases are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. scirp.orgijnrd.org

The general synthesis involves reacting the aldehyde with an amine, often with heating in a solvent like ethanol. The resulting Schiff base ligand can then be reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, and zinc) to form the corresponding metal complex. scirp.org

These Schiff base metal complexes have a diverse range of applications, including in catalysis and as biologically active agents. chemijournal.comnih.gov In catalysis, they have been used to catalyze various organic reactions, such as oxidations, polymerizations, and ring-opening reactions. epa.govtijer.orgresearchgate.net The catalytic activity is influenced by the nature of the metal ion and the structure of the Schiff base ligand. The steric and electronic properties of the 2,3,6-trimethylphenyl group in a Schiff base ligand can influence the selectivity and efficiency of the catalyst.

Furthermore, many Schiff base metal complexes exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. semanticscholar.orgresearchgate.net The biological activity is often enhanced upon complexation of the Schiff base with a metal ion compared to the free ligand. sci-hub.box

Properties of Schiff Base Metal Complexes

| Property | Description |

|---|---|

| Catalytic Activity | Can catalyze a variety of organic reactions, including oxidation and polymerization. epa.govtijer.org |

| Biological Activity | Often exhibit enhanced antimicrobial and anticancer properties compared to the free ligands. sci-hub.boxresearchgate.net |

| Structural Diversity | Form stable complexes with various metal ions, leading to diverse geometries and coordination environments. ijnrd.org |

Biological Activities and Mechanistic Studies of 2,3,6 Trimethylbenzaldehyde

Antimicrobial Activity Investigations

Comprehensive searches of scientific literature have revealed a significant gap in the understanding of the antimicrobial properties of 2,3,6-trimethylbenzaldehyde. To date, there is no published research detailing its efficacy against common bacterial or fungal pathogens.

Evaluation against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

There are no specific studies available that have evaluated the antibacterial activity of 2,3,6-trimethylbenzaldehyde against key bacterial pathogens such as Staphylococcus aureus or Escherichia coli. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) for these or any other bacteria are not available in the current scientific literature.

Antifungal Properties

Similarly, the antifungal potential of 2,3,6-trimethylbenzaldehyde remains unexplored. There are no published studies investigating its activity against fungal species, and therefore, no data on its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) are available.

Proposed Mechanisms of Antimicrobial Action

Due to the absence of studies on its antimicrobial activity, the mechanisms through which 2,3,6-trimethylbenzaldehyde might exert antibacterial or antifungal effects have not been investigated or proposed.

Cytotoxicity Studies and Cellular Mechanisms

Limited research has been conducted on the cytotoxic effects of 2,3,6-trimethylbenzaldehyde on various cell lines.

In vitro Cytotoxicity in Various Cell Lines

A study involving the isolation of compounds from Ferula lutea flowers evaluated the cytotoxic activity of 2,3,6-trimethylbenzaldehyde against several human cancer cell lines. The compound was tested against HCT-116 (colon cancer), IGROV-1 (ovary cancer), and OVCAR-3 (ovary cancer) cell lines. However, the findings from this research indicated that 2,3,6-trimethylbenzaldehyde did not exhibit significant cytotoxic activity against any of the tested cell lines at concentrations up to 80 µmol/L researchgate.net.

Interactive Data Table: Cytotoxicity of 2,3,6-Trimethylbenzaldehyde Below is a summary of the reported cytotoxicity data.

| Cell Line | Cancer Type | Result at 80 µmol/L |

| HCT-116 | Colon Cancer | No significant activity |

| IGROV-1 | Ovary Cancer | No significant activity |

| OVCAR-3 | Ovary Cancer | No significant activity |

Mechanisms Involving Oxidative Stress and Apoptosis

There are currently no available scientific studies that have investigated the cellular mechanisms of 2,3,6-trimethylbenzaldehyde, specifically in relation to the induction of oxidative stress or apoptosis. The aforementioned study on its cytotoxicity did not delve into the mechanistic aspects of its interaction with the tested cancer cell lines researchgate.net.

Antioxidant and Anti-inflammatory Potentials

There is a notable lack of specific research on the antioxidant and anti-inflammatory properties of 2,3,6-trimethylbenzaldehyde. However, the broader class of aldehyde compounds has been investigated for these biological activities. Aldehydes are organic compounds that are widespread in nature and have demonstrated a range of biological effects. creative-proteomics.comresearchgate.net

Certain aldehydes, particularly those found in essential oils, have shown potential anti-inflammatory effects. edenbotanicals.comnih.gov For instance, studies on essential oils with a high aldehyde content have indicated a sedating action on muscular tissue, suggesting anti-inflammatory properties. edenbotanicals.com Cinnamaldehyde, an aromatic aldehyde, has been noted for its anti-inflammatory and immunomodulatory effects. nih.gov The anti-inflammatory actions of aldehydes may be attributed to their ability to modulate inflammatory pathways and the production of inflammatory mediators. Some plant-derived aldehydes are active components in traditional remedies for various ailments due to their antioxidant and anti-inflammatory properties, making them targets for drug development. creative-proteomics.com An aldehydes-enriched fraction of grapefruit essential oil has been shown to exert protective effects against inflammation by decreasing the gene expression and levels of pro-inflammatory cytokines. nih.gov

In terms of antioxidant activity, some phenolic aldehydes like syringaldehyde and vanillin have been found to be highly active, even more so than their corresponding phenolic acids. researchgate.net The antioxidant potential of aldehydes is linked to their chemical structure, which can enable them to scavenge reactive oxygen species (ROS) and mitigate oxidative damage to lipids, proteins, and DNA. orientjchem.orgmdpi.com This activity is crucial in combating oxidative stress, a condition linked to the development of numerous chronic diseases.

It is important to emphasize that while these general activities of aldehydes are documented, dedicated studies are required to determine if 2,3,6-trimethylbenzaldehyde possesses similar antioxidant and anti-inflammatory potentials.

Metabolic Studies and Biotransformation Pathways

Aldehydes can undergo two primary metabolic pathways: oxidation to carboxylic acids or reduction to alcohols. taylorfrancis.com The predominant pathway can depend on the specific structure of the aldehyde and the animal species. For instance, the position of a carboxyl substituent on an aromatic aldehyde can influence whether it is predominantly oxidized or reduced. nih.gov Aromatic aldehydes with a carboxyl group in the ortho position tend to be reduced to their corresponding alcohols. nih.gov

The metabolism of aromatic aldehydes and alcohols can also be influenced by the intestinal microflora. nih.gov Enzymes such as aldehyde oxidase, which is found in the liver and other tissues of mammals, play a significant role in the metabolism of a wide array of aldehydes. Aldehyde oxidase, along with xanthine oxidase, is important in the oxidation of N-heterocyclic xenobiotics and can also metabolize aromatic aldehydes to their corresponding acids. researchgate.net

Given these general pathways, it can be postulated that 2,3,6-trimethylbenzaldehyde is likely metabolized in the body through oxidation to 2,3,6-trimethylbenzoic acid or reduction to 2,3,6-trimethylbenzyl alcohol. However, without specific studies on this compound, its precise metabolic fate and the enzymes involved remain to be elucidated.

Genotoxicity Assessment and its Implications for Biological Applications

Direct genotoxicity assessment of 2,3,6-trimethylbenzaldehyde has not been reported. However, studies on the genotoxicity of its parent compounds, the trimethylbenzene (TMB) isomers, provide some insight into the potential for this class of compounds to cause genetic damage.

A study investigating the genotoxicity of three TMB isomers (1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB) utilized the Ames test with Salmonella typhimurium and in vivo micronucleus and sister chromatid exchange (SCE) tests in mice. nih.gov The results of this study are summarized in the table below.

| Test | Isomer | Results |

| Ames Test | 1,2,3-TMB | Mutagenic effect on S. typhimurium cells, particularly in strain TA97a, without enzymatic activation. nih.gov |

| 1,2,4-TMB | Not mutagenic. nih.gov | |

| 1,3,5-TMB | Not mutagenic. nih.gov | |

| Micronucleus Test | 1,2,3-TMB | Did not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow cells of mice. nih.gov |

| 1,2,4-TMB | Did not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow cells of mice. nih.gov | |

| 1,3,5-TMB | Did not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow cells of mice. nih.gov | |

| Sister Chromatid Exchange (SCE) Test | 1,2,3-TMB | Increased the SCE level in bone marrow cells of mice at test doses of 730, 1470, and 2200 mg/kg. nih.gov |

| 1,2,4-TMB | Increased the SCE level in bone marrow cells of mice at test doses of 900, 1800, and 2700 mg/kg. nih.gov | |

| 1,3,5-TMB | Increased the SCE level in bone marrow cells of mice at test doses of 1800 and 2700 mg/kg. nih.gov |

The findings indicate that 1,2,3-TMB showed a mutagenic effect in the Ames test, while the other isomers did not. nih.gov All three isomers demonstrated a potential to induce sister chromatid exchanges in mouse bone marrow cells, which is an indicator of cytogenetic damage. nih.gov The study concluded that there was limited evidence for the genotoxic activity of 1,2,3-TMB and inadequate evidence for the genotoxic activity of 1,2,4-TMB and 1,3,5-TMB. nih.gov

It is crucial to note that these results are for the trimethylbenzene compounds and not for 2,3,6-trimethylbenzaldehyde. The addition of the aldehyde functional group could significantly alter the genotoxic profile of the molecule. Therefore, direct testing of 2,3,6-trimethylbenzaldehyde is necessary to ascertain its genotoxicity and to fully understand its implications for any potential biological applications.

Environmental Fate, Degradation Pathways, and Migration Studies

Photolytic Degradation Mechanisms and Product Identification

Atmospheric Degradation Pathways